Butanol Linker Lipophilicity Drives Superior Predicted Membrane Permeability vs. Ethanol Analog
The target compound's computed LogP of approximately 2.49 (predicted) is significantly higher than that of the ethanol analog, which is estimated to have a LogP near 1.6–1.7 based on a 2-carbon shorter alkyl chain . This ~0.8 LogP unit increase translates to an anticipated 6–8 fold higher membrane permeability coefficient (P_app) in PAMPA assays, consistent with established linear free-energy relationships between LogD and passive diffusion for neutral heterocycles [1]. Increased lipophilicity also correlates with enhanced blood-brain barrier penetration potential, critical for CNS-targeted kinase inhibitor programs.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP ~2.49 |
| Comparator Or Baseline | 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol: LogP ~1.6–1.7 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.8 log units |
| Conditions | Predicted via group contribution method; exact values depend on ionization state at pH 7.4 |
Why This Matters
Higher LogP directly improves passive membrane permeability, reducing efflux liability and increasing cellular target engagement – a key selection criterion for probes and lead compounds.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General relationship between LogD/LopP and PAMPA permeability). View Source
